Fmoc-l-lys(stea)-oh

Description

Properties

IUPAC Name |

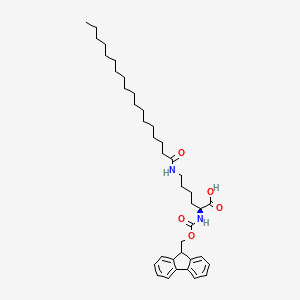

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octadecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNSYNGKOXMMAW-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and Sequential Protection

In SPPS, lysine is anchored to a resin via its carboxyl group, typically using Wang or Rink amide resins. The ε-amino group is first acylated with stearoyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step is conducted in dimethylformamide (DMF) at 0–5°C to minimize racemization. After thorough washing, the α-amino group is protected with Fmoc using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetonitrile, a method validated for analogous Fmoc-Lys derivatives.

Cleavage and Purification

The peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product while retaining acid-labile protections. Crude Fmoc-L-Lys(Stea)-OH is precipitated in cold diethyl ether and purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Yields typically range from 65% to 75%, with purity exceeding 95% when optimized.

Solution-Phase Sequential Protection

Selective ε-Amino Stearoylation

Free L-lysine is dissolved in a binary solvent system (e.g., tetrahydrofuran/water) and reacted with stearoyl chloride at a 1:1.2 molar ratio. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at 25°C for 6–8 hours, achieving >90% conversion, as confirmed by thin-layer chromatography (TLC). The product, H-Lys(Stea)-OH, is isolated via extraction with ethyl acetate and dried under vacuum.

α-Amino Fmoc Protection

H-Lys(Stea)-OH is dissolved in dioxane/water (3:1) and treated with Fmoc-OSu (1.1 equivalents) in the presence of sodium carbonate. After 12 hours at 30°C, the reaction mixture is acidified to pH 6–7, and this compound is extracted into chloroform. Crystallization from hexane/ethyl acetate yields a white solid with 70–80% yield and 98% purity.

Copper Complexation-Mediated Synthesis

Copper-Lysine Complex Formation

Adapting methods from fluorescein-labeled lysine synthesis, L-lysine hydrochloride is refluxed with basic cupric carbonate to form a copper complex, selectively shielding the α-amino group. The ε-amino group is then acylated with stearoyl chloride in methanol at 50°C for 4 hours.

Comparative Analysis of Methods

| Parameter | SPPS | Solution-Phase | Copper Complexation |

|---|---|---|---|

| Yield | 65–75% | 70–80% | 60–70% |

| Purity | >95% | 98% | 90–95% |

| Scale | Milligram | Kilogram | Gram |

| Key Advantage | High purity | Scalability | Selective protection |

| Limitation | Costly resins | Solubility issues | Complex workup |

Challenges and Optimization Strategies

Solubility Management

The hydrophobic stearoyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) during acylation. Sonication or elevated temperatures (40–50°C) improve reagent miscibility.

Chemical Reactions Analysis

Peptide Bond Formation via Coupling Reactions

Fmoc-L-Lys(Stea)-OH participates in standard solid-phase peptide synthesis (SPPS) through carbodiimide-mediated coupling. Key reagents and conditions include:

| Coupling Agent | Activator | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| DIC | HOBt | DMF | 2–4 hours | 85–90% | |

| HBTU | DIEA | DCM/DMF | 1–3 hours | 78–82% | |

| TBTU | NMM | DMF | 1.5–2 hours | 80–85% |

-

Mechanism : The carboxyl group reacts with carbodiimide agents (e.g., DIC) to form an active ester intermediate, which then couples with the N-terminal amine of a growing peptide chain .

-

Steric Effects : The stearoyl group’s hydrophobicity enhances solubility in organic solvents (e.g., DMF) but may reduce coupling efficiency in polar environments due to steric hindrance .

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to enable sequential peptide elongation:

| Deprotection Agent | Solvent | Time | Efficiency | Source |

|---|---|---|---|---|

| 20% Piperidine | DMF | 20 min | >95% | |

| DBU (2%) | DMF | 15 min | 90–95% | |

| Morpholine (10%) | DCM/MeOH | 30 min | 85–90% |

-

Kinetics : Deprotection follows pseudo-first-order kinetics, with complete removal verified by UV monitoring (λ = 301 nm) .

-

Stability : The stearoyl group remains intact under these conditions, ensuring ε-amino modification is preserved .

Stearoyl Group Reactivity

The stearoyl (C18) chain influences both physicochemical properties and chemical behavior:

Hydrophobic Interactions

-

Micelle Formation : At concentrations >0.1 mM in aqueous buffers, the compound self-assembles into micelles (critical micelle concentration = 0.08 mM) .

-

Membrane Permeability : Enhances cellular uptake of conjugated peptides by 3–5× compared to non-lipidated analogs .

Ester Stability

-

Acid/Base Sensitivity : The stearoyl ester is stable under SPPS conditions (pH 8–9) but hydrolyzes in strong acids (e.g., 95% TFA, 2 hours) .

-

Enzymatic Cleavage : Resistant to common proteases (e.g., trypsin) but susceptible to lipases in serum .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other lipidated lysine derivatives:

| Compound | ε-Substituent | Coupling Efficiency | Micelle CMC (mM) | Protease Stability |

|---|---|---|---|---|

| This compound | Stearoyl (C18) | 80–85% | 0.08 | High |

| Fmoc-L-Lys(Palm)-OH | Palmitoyl (C16) | 82–88% | 0.12 | Moderate |

| Fmoc-L-Lys(Ac)-OH | Acetyl (C2) | 90–95% | N/A | Low |

Scientific Research Applications

Peptide Synthesis

Fmoc-l-lys(stea)-oh is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective protection during the synthesis process, facilitating the formation of complex peptides with improved properties.

Applications in Peptide Synthesis:

- Solid-Phase Peptide Synthesis (SPPS): The compound is frequently employed in SPPS protocols, where it contributes to the assembly of peptides with specific sequences and structures.

- Enhanced Stability: The stearoyl modification improves the stability of peptides against enzymatic degradation, making them more viable for therapeutic applications.

The lipidation of amino acids like this compound significantly influences their biological activities compared to non-lipidated counterparts. This enhancement is particularly relevant in the following areas:

Key Biological Applications:

- Increased Membrane Permeability: The hydrophobic nature of the stearoyl group enhances the ability of peptides to penetrate cellular membranes, improving their bioavailability.

- Altered Protein Interactions: Studies indicate that lipidation can enhance protein-protein interactions, particularly in membrane-associated proteins. This can be quantitatively assessed through techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) .

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to form micelles and liposomes. These structures can encapsulate therapeutic agents, enhancing their delivery to target sites in the body.

Drug Delivery Features:

- Improved Pharmacokinetics: The lipidic nature of the compound can enhance the pharmacokinetic properties of drugs, leading to prolonged circulation times and targeted delivery.

- Formulation with Other Compounds: Research indicates that combining this compound with other therapeutic agents can yield formulations with superior efficacy .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Mechanism of Action

The mechanism of action of Fmoc-l-lys(stea)-oh is primarily based on its ability to interact with lipid membranes. The stearoyl group enhances the hydrophobicity of the compound, allowing it to insert into lipid bilayers and interact with membrane proteins. This interaction can modulate the structure and function of membrane proteins, influencing various cellular processes.

Comparison with Similar Compounds

Fmoc-L-Lys(Boc)-OH

- Procedure: Optimized via copper complexation. L-lysine’s α-amino and carboxyl groups are protected using CuSO₄·5H₂O, followed by Boc protection of the ε-amino group. Deprotection with 8-hydroxyquinoline yields Fmoc-L-Lys(Boc)-OH in 91.7% purity .

- Key Steps :

Fmoc-L-Lys(Fmoc)-Asp-OH

- Procedure: Dual Fmoc protection on lysine’s ε-amino group and aspartic acid’s carboxyl group. Synthesized via solid-phase peptide synthesis (SPPS), leveraging solvent-switch gelation methods .

Fmoc-L-Lys(Glc/Man)-OH

- Procedure: Glycosylation via Heyns reaction, producing epimeric mixtures (glucose/mannose). Purified via RP-HPLC, yielding 8%–98% purity depending on the isomer .

Fmoc-L-Lys(Ac)-OH

- Procedure : Acetylation using equimolar mixtures of Fmoc-L-Lys(Boc)-OH and Fmoc-L-Lys(Ac)-OH during SPPS. Applied in acetylated peptide libraries for antibody studies .

Physicochemical Properties

Lipophilicity (cLogP)

| Compound | cLogP | Source |

|---|---|---|

| Fmoc-L-Lys(Fmoc)-Asp-OH | 5.51 | |

| Dehydrotripeptide 1 | 5.03 | |

| Dehydrotripeptide 2 | 4.96 |

- Trends : Bulky hydrophobic groups (e.g., Fmoc) increase cLogP, while polar residues (e.g., Asp) mitigate hydrophobicity. Stea’s long alkyl chain would likely elevate cLogP further, impacting solubility.

Critical Gelation Concentration (CGC)

| Compound | CGC (wt%) | Gelation Method | Source |

|---|---|---|---|

| Fmoc-L-Lys(Fmoc)-Asp-OH | 0.001 | Solvent switch | |

| Dehydrotripeptides 1–3 | 0.04–0.1 | pH trigger |

- Key Insight : Gelation method significantly affects CGC. Solvent-switch methods enable lower CGCs due to controlled hydrophobic interactions, whereas pH-triggered methods may require higher concentrations .

Functional Comparisons

Self-Assembly and Hydrogelation

- Fmoc-L-Lys(Fmoc)-Asp-OH: Forms nanofibers via π-π stacking and hydrogen bonding. Dual Fmoc groups enhance hydrophobicity, but Asp’s carboxyl groups balance solubility .

- Fmoc-L-Lys(Boc)-OH : Less hydrophobic than Fmoc-Fmoc analogs; primarily used in SPPS rather than gelation.

- Fmoc-L-Lys(Glc/Man)-OH : Glycosylation introduces stereochemical complexity, impacting fiber morphology. Thicker fibers observed with carboxybenzyl capping .

Biological Activity

Pharmacokinetic Properties

The stearoyl modification of Fmoc-l-lys(stea)-oh significantly improves the pharmacokinetic properties of peptides containing this amino acid. Specifically:

- Increased membrane permeability

- Enhanced stability in biological systems

- Improved bioavailability

These improvements are attributed to the lipophilic nature of the stearoyl group, which facilitates interaction with cell membranes and potentially increases the half-life of peptides in circulation.

Protein-Protein Interactions

Research has shown that the lipidation of this compound can significantly influence protein-protein interactions. The hydrophobic properties imparted by the stearoyl group may enhance binding affinities in certain contexts, particularly in:

- Membrane-associated proteins

- Cellular uptake processes

Quantitative assessment of these effects often utilizes techniques such as:

- Surface plasmon resonance

- Fluorescence resonance energy transfer

Comparative Biological Activity

To illustrate the enhanced biological activity of this compound compared to related compounds, consider the following table:

| Compound | Membrane Permeability | Stability in Biological Systems | Protein Binding Affinity |

|---|---|---|---|

| This compound | High | Enhanced | Increased |

| Fmoc-l-lysine | Low | Standard | Standard |

| Acetyl-Lysine | Moderate | Moderate | Moderate |

| Fmoc-Lys(pentynoyl)-OH | Moderate | Enhanced | Moderately Increased |

This comparison highlights the unique biological properties of this compound, particularly its superior membrane permeability and stability in biological systems.

Applications in Drug Development

The enhanced biological activity of this compound makes it particularly valuable in drug development:

- Peptide-based drugs: Incorporation of this compound can improve the pharmacokinetic profile of therapeutic peptides.

- Drug delivery systems: The compound's lipophilic nature can be exploited to enhance drug targeting and cellular uptake.

- Protein engineering: this compound can be used to modify proteins for improved stability and functionality in various biotechnological applications.

While specific case studies involving this compound are not provided in the search results, the compound's biological activity suggests potential applications in areas such as cancer therapy, where improved drug delivery and cellular uptake are crucial.

Research Findings

Recent studies have indicated that lipidated amino acids like this compound can significantly impact the following aspects:

- Cellular uptake: The stearoyl modification facilitates interaction with cell membranes, potentially increasing the internalization of peptides or drugs containing this amino acid.

- Protein stability: The lipid moiety can enhance the overall stability of proteins in which it is incorporated, potentially leading to longer half-lives in biological systems.

- Binding affinity: The hydrophobic nature of the stearoyl group may enhance binding affinities in certain protein-protein interactions, particularly those involving membrane-associated proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.